Cas no 69202-21-7 (Methyl 5-(4-Methoxyphenyl)thiophene-2-carboxylate)

Methyl 5-(4-Methoxyphenyl)thiophene-2-carboxylate is a synthetic organic compound featuring a thiophene core substituted with a 4-methoxyphenyl group at the 5-position and a methyl ester at the 2-position. This structure imparts versatility in applications such as pharmaceutical intermediates and material science research. The methoxy and ester functional groups enhance its reactivity, making it valuable for further derivatization in heterocyclic chemistry. Its well-defined molecular architecture ensures consistent performance in coupling reactions and polymerization studies. The compound is characterized by high purity and stability, suitable for controlled synthetic processes. Its utility in constructing complex molecular frameworks underscores its importance in advanced chemical research and development.
Methyl 5-(4-Methoxyphenyl)thiophene-2-carboxylate structure
69202-21-7 structure
Product Name:Methyl 5-(4-Methoxyphenyl)thiophene-2-carboxylate
CAS No:69202-21-7
MF:C13H12O3S
MW:248.297582626343
CID:973247
PubChem ID:5150032
Update Time:2025-06-08

Methyl 5-(4-Methoxyphenyl)thiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 5-(4-METHOXYPHENYL)THIOPHENE-2-CARBOXYLICACIDMETHYLESTER,96
    • methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate
    • methyl 5-(4-methoxyphenyl)-2-thiophenecarboxylate
    • 6H-428S
    • Methyl5-(4-methoxyphenyl)thiophene-2-carboxylate
    • FT-0619660
    • C13H12O3S
    • SCHEMBL2550687
    • AKOS005097397
    • DTXSID40408809
    • AKJKPXPOZBDPGB-UHFFFAOYSA-N
    • CS-0361879
    • 69202-21-7
    • BBL021905
    • DB-130166
    • STK894622
    • Methyl 5-(4-Methoxyphenyl)thiophene-2-carboxylate
    • Inchi: 1S/C13H12O3S/c1-15-10-5-3-9(4-6-10)11-7-8-12(17-11)13(14)16-2/h3-8H,1-2H3
    • InChI Key: AKJKPXPOZBDPGB-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)OC)=CC=C1C1C=CC(=CC=1)OC

Computed Properties

  • Exact Mass: 248.05071541g/mol
  • Monoisotopic Mass: 248.05071541g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 63.8Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 387.4±37.0 °C at 760 mmHg
  • Flash Point: 188.1±26.5 °C
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

Methyl 5-(4-Methoxyphenyl)thiophene-2-carboxylate Security Information

Methyl 5-(4-Methoxyphenyl)thiophene-2-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M358948-10mg
Methyl 5-(4-Methoxyphenyl)thiophene-2-carboxylate
69202-21-7
10mg
$ 50.00 2022-06-02
TRC
M358948-50mg
Methyl 5-(4-Methoxyphenyl)thiophene-2-carboxylate
69202-21-7
50mg
$ 115.00 2022-06-02
TRC
M358948-100mg
Methyl 5-(4-Methoxyphenyl)thiophene-2-carboxylate
69202-21-7
100mg
$ 185.00 2022-06-02

Methyl 5-(4-Methoxyphenyl)thiophene-2-carboxylate Related Literature

Additional information on Methyl 5-(4-Methoxyphenyl)thiophene-2-carboxylate

Methyl 5-(4-Methoxyphenyl)thiophene-2-carboxylate (CAS No. 69202-21-7): A Comprehensive Overview

Methyl 5-(4-Methoxyphenyl)thiophene-2-carboxylate, identified by its CAS number 69202-21-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound belongs to the thiophene derivatives, a class of molecules known for their diverse biological activities and applications in medicinal chemistry. The structural features of this molecule, particularly the presence of a methoxy group on the phenyl ring and a carboxylate moiety on the thiophene ring, contribute to its unique chemical properties and potential therapeutic applications.

The synthesis of Methyl 5-(4-Methoxyphenyl)thiophene-2-carboxylate involves multi-step organic reactions, typically starting from readily available precursors such as 4-methoxybenzaldehyde and 2-thiophenedicarbonitrile. The reaction sequence often includes condensation, cyclization, and esterification steps, which are well-documented in the literature. The precise control of reaction conditions is crucial to achieving high yields and purity, ensuring that the final product meets the stringent requirements for further applications.

In recent years, thiophene derivatives have garnered considerable attention in the field of drug discovery due to their ability to interact with various biological targets. Specifically, compounds containing the thiophene core have shown promise in the development of antiviral, anticancer, and anti-inflammatory agents. The methoxy group in Methyl 5-(4-Methoxyphenyl)thiophene-2-carboxylate enhances its solubility and bioavailability, making it a more favorable candidate for pharmacological studies.

One of the most compelling aspects of this compound is its potential as a scaffold for designing novel therapeutic agents. Researchers have been exploring its derivatives to develop molecules with enhanced efficacy and reduced side effects. For instance, modifications at the phenyl ring or the thiophene core can lead to compounds with improved binding affinity to biological targets. This flexibility makes Methyl 5-(4-Methoxyphenyl)thiophene-2-carboxylate a valuable building block in medicinal chemistry.

The pharmaceutical industry has been particularly interested in thiophene derivatives due to their structural diversity and biological activity. Several studies have demonstrated that these compounds can modulate various signaling pathways involved in diseases such as cancer, inflammation, and neurodegeneration. The carboxylate group in Methyl 5-(4-Methoxyphenyl)thiophene-2-carboxylate provides a site for further functionalization, allowing chemists to tailor the molecule's properties for specific applications.

Recent advancements in computational chemistry have further enhanced the understanding of how Methyl 5-(4-Methoxyphenyl)thiophene-2-carboxylate interacts with biological targets. Molecular docking studies have been instrumental in predicting binding affinities and identifying potential lead compounds for drug development. These computational approaches complement traditional experimental methods, providing a more efficient pipeline for discovering new therapeutic agents.

The synthesis and characterization of this compound have also contributed to the broader field of organic chemistry. Researchers have utilized it as a model system to develop new synthetic methodologies and improve existing ones. For example, catalytic processes have been optimized to achieve higher yields and selectivity in the production of thiophene derivatives like Methyl 5-(4-Methoxyphenyl)thiophene-2-carboxylate.

In conclusion, Methyl 5-(4-Methoxyphenyl)thiophene-2-carboxylate (CAS No. 69202-21-7) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for designing novel therapeutic agents, while its synthetic accessibility allows for extensive modifications and studies. As research continues to uncover new applications for thiophene derivatives, compounds like this are poised to play a crucial role in the development of next-generation drugs.

Recommended suppliers
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd